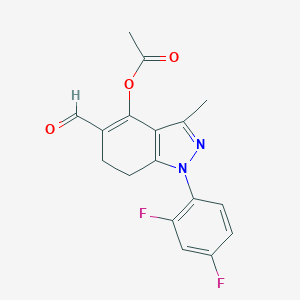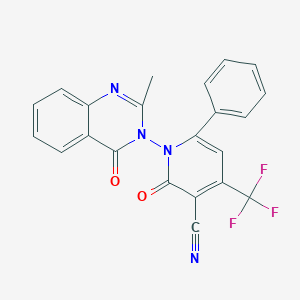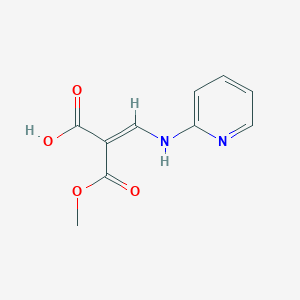![molecular formula C18H13N3O2 B289530 1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B289530.png)
1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of 1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the compound exhibits its antibacterial and antifungal activity by disrupting the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit fluorescence in the presence of metal ions. Additionally, it has been shown to have low toxicity in animal studies, making it a potential candidate for further development.
実験室実験の利点と制限
One of the advantages of using 1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological samples. Additionally, its low toxicity in animal studies makes it a safer alternative to other compounds with similar properties. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione. One potential direction is the development of new anticancer drugs based on the compound's mechanism of action. Another potential direction is the development of new antibiotics based on the compound's antibacterial and antifungal activity. Additionally, further research could be conducted on the compound's potential as a fluorescent probe for detecting metal ions in biological samples. Finally, research could be conducted on improving the compound's solubility in water to make it easier to work with in lab experiments.
合成法
1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be synthesized using various methods. One of the most common methods is the reaction of 3-methylbenzylamine with 1,4-naphthoquinone in the presence of triethylamine and acetic acid. The reaction mixture is heated at reflux temperature for several hours, and the resulting product is purified using column chromatography.
科学的研究の応用
1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, it has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
特性
分子式 |
C18H13N3O2 |
|---|---|
分子量 |
303.3 g/mol |
IUPAC名 |
3-[(3-methylphenyl)methyl]benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C18H13N3O2/c1-11-5-4-6-12(9-11)10-21-16-15(19-20-21)17(22)13-7-2-3-8-14(13)18(16)23/h2-9H,10H2,1H3 |
InChIキー |
IYWAWMLPAXYKLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)C4=CC=CC=C4C3=O)N=N2 |
正規SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)C4=CC=CC=C4C3=O)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B289447.png)

![2-[3,3-bis(2-hydroxyethylamino)-2-nitroprop-2-enylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289453.png)
![1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline](/img/structure/B289454.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine](/img/structure/B289456.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine](/img/structure/B289459.png)
![3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B289461.png)
![N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)
![N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B289464.png)
![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)

![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)

![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)